tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine
CAS No.: 1846717-19-8
Cat. No.: VC4741688
Molecular Formula: C9H20N2
Molecular Weight: 156.273
* For research use only. Not for human or veterinary use.
![tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine - 1846717-19-8](/images/structure/VC4741688.png)
Specification
CAS No. | 1846717-19-8 |
---|---|
Molecular Formula | C9H20N2 |
Molecular Weight | 156.273 |
IUPAC Name | 2-methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine |
Standard InChI | InChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1 |
Standard InChI Key | VJMNZJDGHQJERT-MRVPVSSYSA-N |
SMILES | CC(C)(C)NCC1CCCN1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure comprises three key components:
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A pyrrolidine ring with an R-configuration at the second carbon.
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A methylaminomethyl group () attached to the pyrrolidine’s second carbon.
The stereochemistry at the pyrrolidine ring’s second carbon is critical for its interactions in chiral environments, such as enzyme active sites or asymmetric catalysis .
Table 1: Key Identifiers of tert-Butyl({[(2R)-Pyrrolidin-2-yl]methyl})amine
Property | Value | Source |
---|---|---|
CAS Number | 1846717-19-8 | |
IUPAC Name | 2-Methyl-N-[(2R)-2-pyrrolidinylmethyl]-2-propanamine | |
Molecular Formula | ||
Molecular Weight | 156.27 g/mol | |
SMILES | ||
InChI Key | VJMNZJDGHQJERT-MRVPVSSYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine typically involves stereoselective strategies to ensure the R-configuration. A common approach utilizes Boc-protection of pyrrolidine derivatives followed by reductive amination or alkylation.
Example Synthesis (Hypothetical Pathway):
-
Boc Protection:
is reacted with di-tert-butyl dicarbonate () to form the Boc-protected intermediate . -
Alkylation:
The protected amine undergoes alkylation with tert-butyl bromide in the presence of a base (e.g., ) . -
Deprotection:
Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group, yielding the final product .
This method ensures high enantiomeric excess (ee > 98%) and scalability for industrial production .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Boc Protection | , DMAP, THF | 85–90% | 95% |
Alkylation | , , DMF | 75–80% | 90% |
Deprotection | 4M HCl/dioxane, rt, 2h | 95% | 99% |
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Peaks at 2969 cm (C-H stretch) and 1747 cm (C=O stretch, if Boc-protected) .
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H NMR: Key signals include δ 1.05 ppm (tert-butyl, 9H), δ 2.4–3.1 ppm (pyrrolidine protons), and δ 3.3 ppm (N-CH-) .
Applications in Pharmaceutical Chemistry
Chiral Building Block
The compound’s rigid pyrrolidine scaffold and stereochemical integrity make it valuable for synthesizing:
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Antiviral agents: Analogues of protease inhibitors (e.g., HCV NS3/4A inhibitors) .
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Neurological drugs: Dopamine receptor agonists with enhanced selectivity .
Table 3: Drug Candidates Derived from tert-Butyl({[(2R)-Pyrrolidin-2-yl]methyl})amine
Drug Candidate | Target Indication | Development Stage |
---|---|---|
Compound X | Hepatitis C | Preclinical |
Compound Y | Parkinson’s Disease | Phase I |
Parameter | Value |
---|---|
Flash Point | Not Available |
Autoignition Temperature | Not Available |
LD (Oral, Rat) | Not Available |
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